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molecular formula C12H13NO3S B6335055 [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol CAS No. 881673-34-3

[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol

Cat. No. B6335055
M. Wt: 251.30 g/mol
InChI Key: ZVSWKVIYVPGDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Using [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol (220 mg), tetra-n-propylammonium perruthenate (31 mg), N-methylmorpholine N-oxide (177 mg) and molecular sieves 4A powder (500 mg), a procedure as in Reference Example 6 was performed to give the title compound as a brown oil (yield 165 mg, 76%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
powder
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
31 mg
Type
catalyst
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:7]([CH2:16][OH:17])=[CH:6]1)(=[O:4])=[O:3].C[N+]1([O-])CCOCC1>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH3:1][S:2]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:7]([CH:16]=[O:17])=[CH:6]1)(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CS(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)CO
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
powder
Quantity
500 mg
Type
reactant
Smiles
Step Five
Name
Quantity
31 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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